2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(2-methoxyphenyl)methyl]acetamide
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Overview
Description
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(2-methoxyphenyl)methyl]acetamide is a complex organic compound with a unique structure that combines a purine base with an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(2-methoxyphenyl)methyl]acetamide typically involves the reaction of 1,3-dimethyl-2,6-dioxopurine with an appropriate acetamide derivative. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product. For instance, the use of dimethyl sulfoxide (DMSO) as a solvent and a base such as potassium carbonate can facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(2-methoxyphenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(2-methoxyphenyl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(2-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid: Similar structure but lacks the methoxyphenyl group.
2-amino-3-(3,7-dimethyl-2,6-dioxopurin-8-yl)propanoic acid: Contains an amino group and a different side chain.
Uniqueness
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(2-methoxyphenyl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H19N5O4 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(2-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C17H19N5O4/c1-20-15-14(16(24)21(2)17(20)25)22(10-19-15)9-13(23)18-8-11-6-4-5-7-12(11)26-3/h4-7,10H,8-9H2,1-3H3,(H,18,23) |
InChI Key |
GQQGQMZEIMXPAX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NCC3=CC=CC=C3OC |
Origin of Product |
United States |
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